(2,4-Difluorophenoxy)acetic acid
Overview
Description
(2,4-Difluorophenoxy)acetic acid is an organic compound with the molecular formula C8H6F2O3 It is a derivative of phenoxyacetic acid, where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2 and 4 positions
Mechanism of Action
Target of Action
The primary target of (2,4-Difluorophenoxy)acetic acid, commonly known as 2,4-D, is broadleaf weeds . It is a synthetic auxin, a type of plant growth regulator . It is absorbed through the leaves and is translocated to the meristems of the plant .
Mode of Action
2,4-D induces uncontrolled growth in susceptible plants, eventually leading to their death . It is absorbed through the leaves and is translocated to the meristems of the plant . The compound interferes with the normal growth processes of the plant, causing the plant to grow in an uncontrolled and unsustainable manner .
Biochemical Pathways
It is known that 2,4-d disrupts the normal functioning of plant cells, leading to uncontrolled growth and eventually plant death . It is also known to alter the plasticity of the cell walls, influence the amount of protein production, and increase ethylene production .
Pharmacokinetics
2,4-D is highly soluble in water, volatile, and has a low potential to leach to groundwater based on its chemical properties . It is non-persistent in soil but may persist in aquatic systems under certain conditions
Result of Action
The result of 2,4-D’s action is the death of the targeted broadleaf weeds . By inducing uncontrolled growth, 2,4-D causes the plant to exhaust its resources, leading to wilting and eventual death .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-D. For example, it is known that 2,4-D is non-persistent in soil but may persist in aquatic systems under certain conditions . Additionally, volatilization and leaching are two critical pathways for pesticide transportation from their applied areas to non-target regions .
Preparation Methods
Synthetic Routes and Reaction Conditions
(2,4-Difluorophenoxy)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the chloroacetic acid moiety.
Another method involves the esterification of 2,4-difluorophenol with chloroacetic acid, followed by hydrolysis of the resulting ester to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(2,4-Difluorophenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
(2,4-Difluorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its role as a growth regulator in plants.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of various materials, including polymers and coatings .
Comparison with Similar Compounds
Similar Compounds
(2,4-Dichlorophenoxy)acetic acid: A well-known herbicide with similar structural features but different halogen substituents.
(2,4-Dibromophenoxy)acetic acid: Another analog with bromine atoms instead of fluorine.
(2,4-Dimethylphenoxy)acetic acid: A compound with methyl groups replacing the fluorine atoms.
Uniqueness
(2,4-Difluorophenoxy)acetic acid is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and bioavailability, making it a valuable molecule for various applications .
Properties
IUPAC Name |
2-(2,4-difluorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNQGDQMMYURPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278825 | |
Record name | (2,4-difluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
399-44-0 | |
Record name | 2-(2,4-Difluorophenoxy)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=399-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 399-44-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10231 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (2,4-difluorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2,4-difluorophenoxy)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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